

# A Comparative Analysis of the Physical Properties of Alkyl 4-Nitrobenzoates

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## Compound of Interest

Compound Name: Methyl 4-nitrobenzoate

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This guide provides a comparative analysis of the key physical properties of a homologous series of alkyl 4-nitrobenzoates, specifically the methyl, ethyl, propyl, and butyl esters. These compounds are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Understanding their physical properties is crucial for their purification, handling, and application in various reaction conditions.

## Comparative Data of Physical Properties

The physical properties of alkyl 4-nitrobenzoates show distinct trends as the length of the alkyl chain increases. These trends are primarily influenced by the increase in molecular weight and changes in intermolecular forces.

Property	Methyl 4-nitrobenzoate	Ethyl 4-nitrobenzoate	Propyl 4-nitrobenzoate	n-Butyl 4-nitrobenzoate
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>
Molecular Weight	181.15 g/mol	195.17 g/mol	209.20 g/mol [1]	223.22 g/mol [2] [3]
Appearance	White/pale yellow solid[4]	Pale yellow solid	White to off-white solid[5]	Needle-like crystals[2]
Melting Point	94-96 °C[6]	55-59 °C	34 °C[1][7]	35-39 °C[2][8]
Boiling Point	~303 °C (at 760 mmHg)	245-246 °C	~328 °C (Predicted)[1][7]	160 °C (at 8 mmHg)[2][8]
Solubility	Soluble in methanol[4]	Soluble in alcohol, ether[9]	Limited in water; soluble in ethanol, acetone, methanol[5]	Soluble in ether, benzene, and hot ethanol[2]

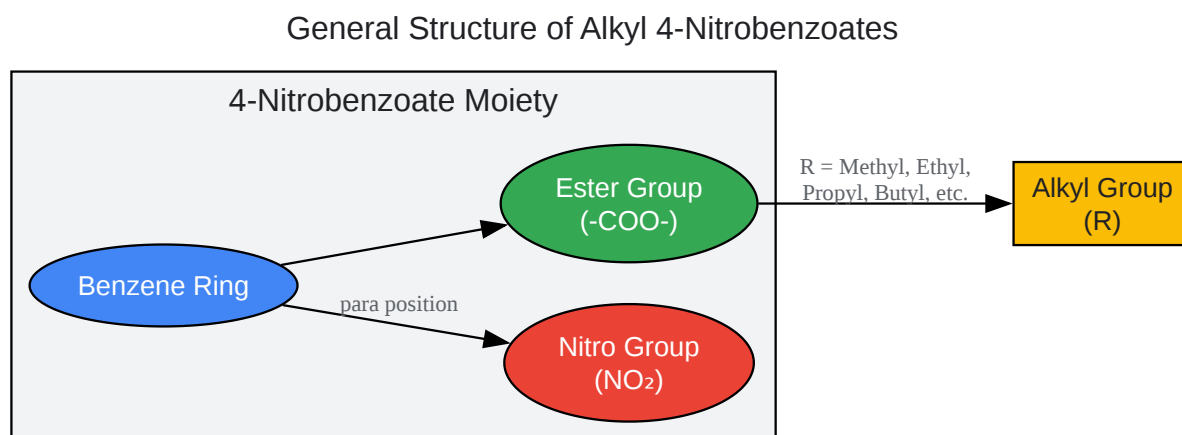
#### Analysis of Trends:

- Melting Point:** The melting point generally decreases as the alkyl chain lengthens from methyl to propyl. **Methyl 4-nitrobenzoate** has a significantly higher melting point (94-96 °C) due to its highly symmetrical structure, which allows for efficient packing into a stable crystal lattice. As the alkyl chain increases in length, the asymmetry introduced disrupts this packing, leading to lower melting points for the ethyl and propyl esters. The melting point of n-butyl 4-nitrobenzoate is slightly higher than that of the propyl ester, suggesting a point where van der Waals forces from the longer alkyl chain begin to have a more significant impact on the crystal lattice energy.
- Boiling Point:** The boiling point tends to increase with the size of the alkyl group due to stronger van der Waals forces between larger molecules. However, direct comparison is challenging as reported values are often at reduced pressures for higher homologues to prevent decomposition. The predicted atmospheric boiling point for the propyl ester is higher than that of the methyl ester, following the expected trend.

- Solubility: All esters exhibit poor solubility in water and good solubility in common organic solvents. The hydrophobic character of the compound increases with the length of the alkyl chain, further decreasing water solubility.

## Visualizing Molecular Structure and Experimental Workflow

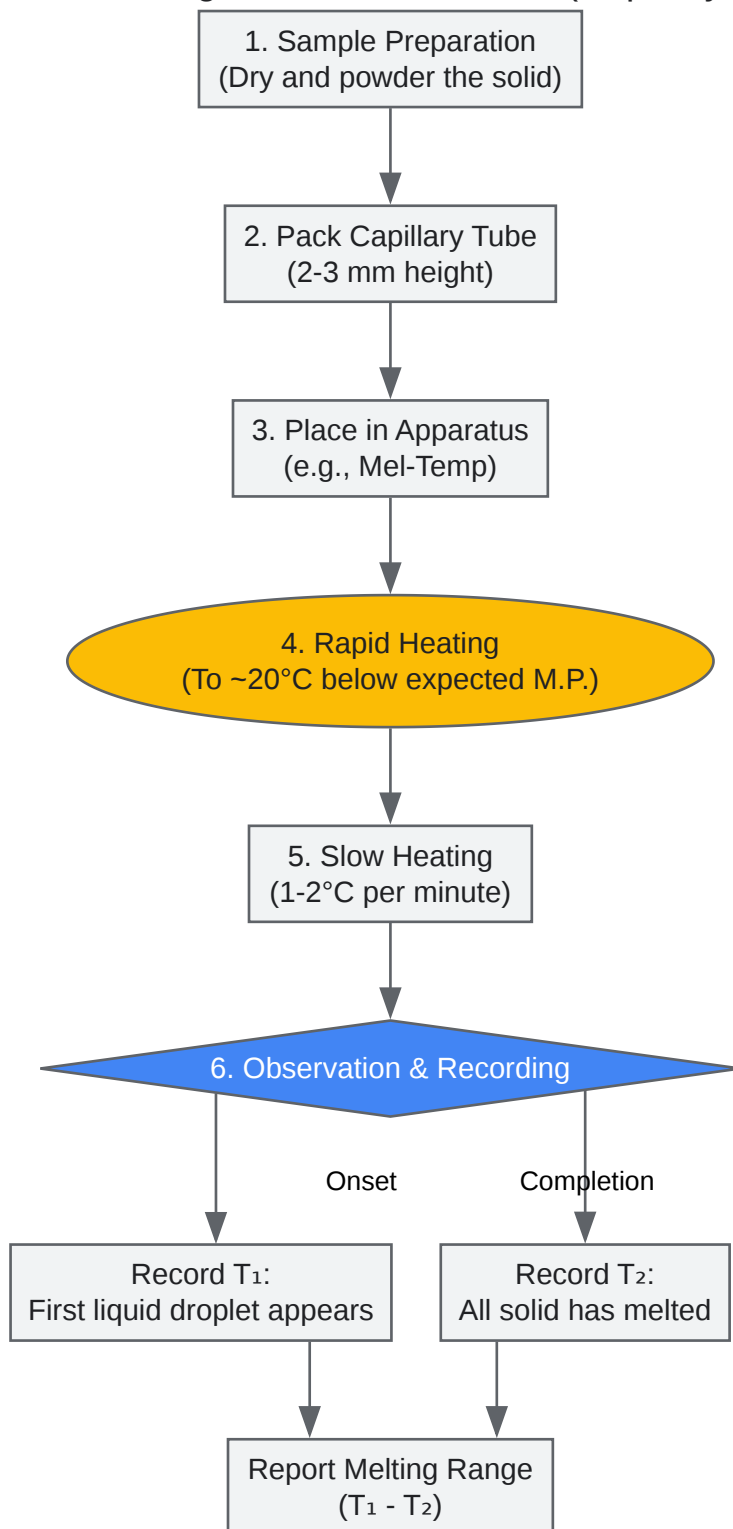
To better understand the compounds and processes discussed, the following diagrams illustrate the general molecular structure and a typical experimental workflow for physical property determination.



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Caption: General chemical structure of an alkyl 4-nitrobenzoate.

## Workflow for Melting Point Determination (Capillary Method)

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)